molecular formula F2H4N2P+ B13420711 Phosphoranediamine, 1,1-difluoro- CAS No. 60448-09-1

Phosphoranediamine, 1,1-difluoro-

Cat. No.: B13420711
CAS No.: 60448-09-1
M. Wt: 101.016 g/mol
InChI Key: LGIIPNZMCQPJPO-UHFFFAOYSA-N
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Description

Phosphoranediamine, 1,1-difluoro- is a chemical compound with the molecular formula F₂H₅N₂P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms attached to a phosphoranediamine structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoranediamine, 1,1’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N’,N’-tetramethyl-)
  • 1,1-Difluorocyclopropane derivatives

Uniqueness

Phosphoranediamine, 1,1-difluoro- is unique due to its specific fluorine substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

CAS No.

60448-09-1

Molecular Formula

F2H4N2P+

Molecular Weight

101.016 g/mol

IUPAC Name

diamino(difluoro)phosphanium

InChI

InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1

InChI Key

LGIIPNZMCQPJPO-UHFFFAOYSA-N

Canonical SMILES

N[P+](N)(F)F

Origin of Product

United States

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